molecular formula C10H14ClF2N5 B12231671 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12231671
M. Wt: 277.70 g/mol
InChI Key: GWBAYCCJGGQIOI-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a methylene bridge. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The difluoromethyl group can be introduced through a difluoromethylation reaction, which can be achieved using various reagents and catalysts, such as difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and pyrazole derivatives with different substituents. Examples include:

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-6-16(2)15-9(7)13-5-8-3-4-14-17(8)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H

InChI Key

GWBAYCCJGGQIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C(F)F)C.Cl

Origin of Product

United States

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